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Compound of Interest

Compound Name: C.I. Vat Yellow 33

Cat. No.: B076505 Get Quote

An In-depth Technical Guide to the Spectroscopic Analysis of C.I. Vat Yellow 33

Introduction
C.I. Vat Yellow 33 (CAS No. 12227-50-8) is a complex anthraquinone-based vat dye known for

its brilliant yellow hue and high colorfastness, making it suitable for dyeing cellulosic fibers like

cotton.[1][2][3] As with many high-performance industrial chemicals, rigorous analytical

characterization is essential for quality control, structural verification, and research into its

properties and potential applications. Spectroscopic techniques are central to this analysis,

providing invaluable information on the dye's electronic structure, functional groups, and

molecular integrity.

This technical guide provides an in-depth overview of the primary spectroscopic methods used

to analyze C.I. Vat Yellow 33. It is intended for researchers, scientists, and professionals in

drug development and materials science who require a foundational understanding of the

analytical protocols and expected data for this compound.

Chemical & Physical Properties
A summary of the fundamental properties of C.I. Vat Yellow 33 is provided below. This

information is crucial for designing analytical experiments, such as selecting appropriate

solvents and interpreting spectral data.
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Property Value Reference

C.I. Name Vat Yellow 33 [1]

CAS Number 12227-50-8 [2][4]

Molecular Formula C₅₄H₃₂N₄O₆ [1][2][4]

Molecular Weight 832.86 g/mol [1][2][4]

Chemical Class Anthraquinone Dye [1]

Physical Form Yellow Powder [1][2]

Solubility

Insoluble in water; soluble in

hot nitrobenzene; slightly

soluble in o-chlorophenol and

pyridine.[5]

[5]

Spectroscopic Analysis Techniques
The analysis of C.I. Vat Yellow 33 relies on a suite of spectroscopic methods, each providing

unique insights into its molecular structure.

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, corresponding to

electronic transitions within the molecule. For a dye like Vat Yellow 33, the spectrum is

dominated by the extensive π-conjugated system of the anthraquinone and biphenyl moieties,

which acts as the chromophore. As the compound is a brilliant yellow, it is expected to absorb

light in the complementary blue-violet region of the spectrum.

Predicted Spectroscopic Data:

λ_max (Maximum Absorbance Wavelength): Expected in the range of 400–480 nm. The

exact λ_max is crucial for quantitative analysis using the Beer-Lambert law.[6][7]

Experimental Protocol:
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Solvent Selection: Choose a solvent in which the dye is soluble and that is transparent in the

analytical wavelength range (e.g., N,N-Dimethylformamide, Dichloromethane, or a

specialized solvent like hot nitrobenzene for qualitative scans).

Standard Solution Preparation: Prepare a stock solution of C.I. Vat Yellow 33 of known

concentration (e.g., 100 µg/mL). Create a series of dilutions (e.g., 1, 2, 5, 10 µg/mL) to

establish a calibration curve.[8][9]

Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Calibrate the

instrument using a cuvette filled with the pure solvent as a blank.[6]

Spectral Scan: Scan the most concentrated solution across a wide wavelength range (e.g.,

200–800 nm) to identify the λ_max.

Quantitative Measurement: Measure the absorbance of each standard solution at the

determined λ_max.[9]

Data Analysis: Plot a calibration curve of absorbance versus concentration. The linearity of

this curve validates the method for quantitative analysis of unknown samples.[8]

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups within a molecule by measuring the

absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The

complex structure of Vat Yellow 33, featuring quinone, amide, and aromatic groups, yields a

characteristic fingerprint spectrum.

Predicted Spectroscopic Data:
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Wavenumber (cm⁻¹) Vibration Type Functional Group

3400–3200 N-H Stretch Amide

3100–3000 C-H Stretch Aromatic

~1675 C=O Stretch Anthraquinone

~1650 C=O Stretch (Amide I) Amide

1600–1450 C=C Stretch Aromatic Ring

~1540 N-H Bend (Amide II) Amide

~1250 C-N Stretch (Amide III) Amide

(Note: These are predicted ranges based on characteristic functional group absorptions. Actual

values may vary.)[10][11][12]

Experimental Protocol:

Sample Preparation: As the dye is a solid powder, the Attenuated Total Reflectance (ATR)

technique is ideal. Place a small amount of the dry powder directly onto the ATR crystal (e.g.,

diamond or germanium). Alternatively, prepare a KBr (potassium bromide) pellet by grinding

a small amount of the sample with dry KBr and pressing it into a transparent disk.

Background Collection: Collect a background spectrum of the empty ATR crystal or a pure

KBr pellet. This is automatically subtracted from the sample spectrum.

Sample Analysis: Collect the sample spectrum, typically by co-adding multiple scans (e.g.,

32 or 64) to improve the signal-to-noise ratio. The typical range is 4000–400 cm⁻¹.

Data Interpretation: Analyze the resulting spectrum by identifying characteristic absorption

bands corresponding to the molecule's functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the atomic framework of a molecule by

probing the magnetic properties of nuclei (typically ¹H and ¹³C). For C.I. Vat Yellow 33, NMR is

the definitive method for confirming the precise molecular structure and connectivity. Due to the
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dye's low solubility in common deuterated solvents, specialized solvents (e.g., DMSO-d₆,

CDCl₃ with trifluoroacetic acid) and elevated temperatures may be required.

Predicted Spectroscopic Data:

¹H NMR: The spectrum will be complex, with a multitude of signals in the aromatic region

(approx. 7.0–9.0 ppm). A distinct, downfield signal corresponding to the amide N-H proton is

also expected.

¹³C NMR: Numerous signals will appear in the aromatic region (110–150 ppm). Resonances

for the amide and quinone carbonyl carbons will be observed far downfield (>160 ppm).

Experimental Protocol:

Sample Preparation: Dissolve 5–10 mg of the sample in approximately 0.6–0.7 mL of a

suitable deuterated solvent in an NMR tube. Gentle heating or sonication may be necessary

to aid dissolution.

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better

signal dispersion.

Data Acquisition: Acquire standard ¹H and ¹³C spectra. Advanced 2D NMR experiments,

such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum

Coherence), can be employed to establish proton-proton and proton-carbon correlations,

aiding in the complete structural assignment.

Data Analysis: Integrate the ¹H signals to determine proton ratios and analyze chemical

shifts and coupling constants to deduce the substitution patterns on the aromatic rings.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound by measuring the mass-to-charge ratio (m/z) of its ions. High-resolution mass

spectrometry (HRMS) can confirm the molecular formula with high accuracy. Techniques like

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) are

particularly useful for purity assessment.[13][14]
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Predicted Spectroscopic Data:

Molecular Ion Peak: Given the molecular weight of 832.86, the primary ion observed in

positive ion mode would be the protonated molecule [M+H]⁺ at an m/z of approximately

833.87.[1][2][4]

Fragmentation: Tandem MS (MS/MS) experiments can induce fragmentation of the

molecular ion, providing structural information about the different components of the

molecule.

Experimental Protocol:

Sample Preparation: Prepare a dilute solution of the dye in a solvent compatible with the

ionization source, such as acetonitrile or methanol.

Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) or Matrix-

Assisted Laser Desorption/Ionization (MALDI), which is suitable for large, non-volatile

molecules and minimizes fragmentation.

Analysis: Analyze the sample using a high-resolution mass analyzer such as a Time-of-Flight

(TOF) or Orbitrap instrument to obtain an accurate mass measurement.

Data Interpretation: Identify the molecular ion peak to confirm the molecular weight. Use the

accurate mass data to calculate the elemental composition and verify it against the

molecular formula C₅₄H₃₂N₄O₆.

Spectroscopic Data Summary
The following table summarizes the expected quantitative data from the spectroscopic analysis

of C.I. Vat Yellow 33.
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Technique Parameter Expected Value

UV-Vis λ_max ~400–480 nm

FT-IR C=O (Quinone) ~1675 cm⁻¹

C=O (Amide I) ~1650 cm⁻¹

N-H (Amide) ~3300 cm⁻¹

Mass Spec. [M+H]⁺ (m/z) ~833.87

[M+Na]⁺ (m/z) ~855.85

Visualized Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

analysis and characterization of C.I. Vat Yellow 33.

Phase 1: Preparation

Phase 2: Spectroscopic Analysis

Phase 3: Data Interpretation & Confirmation

C.I. Vat Yellow 33 Sample

Sample Preparation
(Dissolution / Solid State)

UV-Vis Spectroscopy FT-IR Spectroscopy NMR Spectroscopy
(¹H, ¹³C, 2D)

Mass Spectrometry
(HRMS, MS/MS)

λ_max & Quantitative Analysis Functional Group ID Structural Elucidation Molecular Weight & Formula

Structural Confirmation
& Purity Assessment

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of C.I. Vat Yellow 33.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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